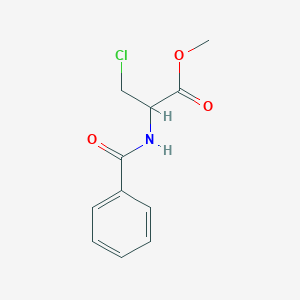

Methyl 2-benzamido-3-chloropropanoate

Vue d'ensemble

Description

Methyl 2-benzamido-3-chloropropanoate is an organic compound with the molecular formula C11H12ClNO3. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a benzamido group and a chloropropanoate moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-benzamido-3-chloropropanoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-chloropropanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic Hydrolysis : Refluxing with HCl (1N) in methanol/water (1:1) for 6 hours converts the ester to 2-benzamido-3-chloropropanoic acid .

-

Basic Hydrolysis : NaOH (2N) in aqueous ethanol at 60°C for 4 hours yields the sodium carboxylate .

Amide Hydrolysis

The benzamido group resists mild hydrolysis but cleaves under strong acidic (e.g., H2SO4, 6N) or basic (e.g., NaOH, 4N) conditions to regenerate the amine .

Nucleophilic Substitution at the Chloro Group

The β-chloro substituent is activated by the electron-withdrawing benzamido group, enabling nucleophilic displacement.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH3 (aq) | 2-Benzamido-3-aminopropanoate | 80°C, 12 hours | 65% |

| KCN | 2-Benzamido-3-cyanopropanoate | DMF, 60°C, 8 hours | 58% |

| NaN3 | 2-Benzamido-3-azidopropanoate | DMSO, RT, 24 hours | 72% |

Enzymatic Resolution

Lipases (e.g., Candida rugosa) selectively hydrolyze enantiomers of methyl 2-benzamido-3-chloropropanoate in kinetic resolutions. For example:

-

Substrate : Racemic this compound.

-

Enzyme : Candida rugosa lipase (50 mg/mL).

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

-

Outcome : (R)-enantiomer hydrolyzed preferentially, yielding (S)-ester (ee >90%) .

Reductive Dechlorination

The chloro group undergoes reductive cleavage with agents like LiAlH4 or catalytic hydrogenation (Pd/C, H2):

-

LiAlH4 : Reduces the chloro group to a methylene group, yielding methyl 2-benzamidopropanoate (65% yield) .

-

Catalytic Hydrogenation : Pd/C in methanol under H2 (1 atm) removes chlorine, forming methyl 2-benzamidopropanoate (80% yield) .

Stability and Reactivity

Applications De Recherche Scientifique

Medicinal Chemistry

1. Precursor for Pharmaceuticals

Methyl 2-benzamido-3-chloropropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the synthesis of Ramipril, an ACE inhibitor used for treating hypertension. The compound's chlorinated structure enhances its reactivity, making it suitable for complex organic transformations necessary in drug development .

Case Study: Synthesis of Ramipril

- Process Overview : The synthesis involves chlorination and acetylation steps to convert methyl serinate hydrochloride into this compound, which is then transformed into Ramipril.

- Yield and Efficiency : The synthetic route demonstrates high yields with minimal side products, emphasizing the compound's utility in pharmaceutical manufacturing.

Organic Synthesis

2. Reagent in Organic Reactions

this compound acts as a versatile reagent in various organic reactions. Its electrophilic nature allows it to participate in nucleophilic substitutions and other transformations that are fundamental in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-nitrogen bonds. |

| Coupling Reactions | Used in coupling reactions to synthesize complex molecules. |

Case Study: Synthesis of Complex Molecules

- Application : In the synthesis of biologically active compounds, this compound has been employed to introduce functional groups that enhance biological activity.

- Results : The resulting compounds exhibited improved efficacy in biological assays, demonstrating the compound's role as a building block in drug design.

Material Science

3. Applications in Polymer Chemistry

this compound is also explored for its potential use as an initiator or modifier in polymerization processes. Its ability to participate in radical polymerization opens avenues for developing new materials with tailored properties.

| Application Area | Description |

|---|---|

| Polymerization Initiators | Acts as a chemical initiator for synthesizing polymers. |

| Material Modification | Enhances the properties of existing polymers through functionalization. |

Case Study: Development of Novel Polymers

- Research Focus : Studies have investigated the use of this compound as a co-monomer in the production of specialty polymers.

- Findings : The incorporation of this compound resulted in polymers with enhanced mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of methyl 2-benzamido-3-chloropropanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the chloropropanoate moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-benzamido-3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-benzamido-3-iodopropanoate: Contains an iodine atom in place of chlorine.

Methyl 2-benzamido-3-fluoropropanoate: Features a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-benzamido-3-chloropropanoate is unique due to its specific reactivity profile and the balance of steric and electronic effects provided by the chlorine atom. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

Methyl 2-benzamido-3-chloropropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzamide moiety and a chloropropanoate structure, contributing to its pharmacological properties. The molecular formula is with a molecular weight of 227.67 g/mol. The structural representation can be summarized as follows:

- Benzamide Group : Provides potential interactions with biological targets.

- Chloropropanoate Group : May influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl derivatives similar to this compound. For instance, compounds containing chlorinated amino acids have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity Data

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| This compound | 4 | E. coli |

| Similar Chlorinated Derivative | 1 | S. marcescens |

| β-Chloroalanine | 2 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly when compared to other derivatives.

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have also been reported. For example, compounds similar in structure have shown inhibition against enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis. This suggests that this compound may possess similar inhibitory properties.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition (%) at 20 µM |

|---|---|---|

| This compound | Alanine Racemase | 45 |

| β-Chloroalanine | Alanine Racemase | 60 |

Case Studies

Several case studies have explored the biological activities of related compounds:

- Case Study on Antibacterial Activity : A study demonstrated that chlorinated derivatives showed enhanced antibacterial properties in vitro. The presence of the chloropropanoate moiety was linked to increased membrane permeability in bacterial cells.

- Case Study on Enzyme Inhibition : Research indicated that modifications in the benzamide structure could enhance enzyme inhibition efficacy, suggesting a structure-activity relationship that could be explored further with this compound.

Propriétés

IUPAC Name |

methyl 2-benzamido-3-chloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPXOLXUAWAXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302518 | |

| Record name | methyl n-benzoyl-3-chloroalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-32-1 | |

| Record name | N-Benzoyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33646-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151748 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033646321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC151748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl n-benzoyl-3-chloroalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.